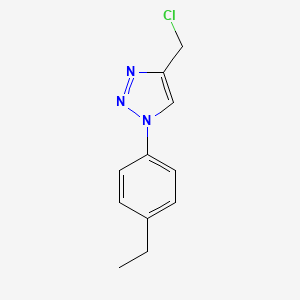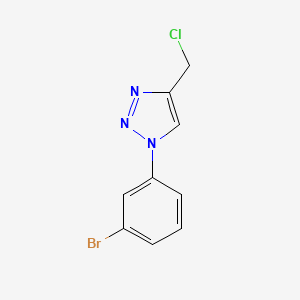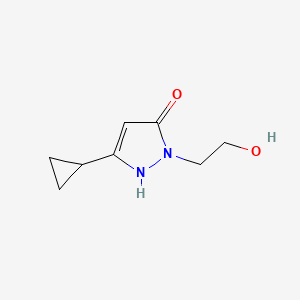
3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
Descripción general
Descripción
The compound “3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography can provide detailed three-dimensional structure information .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational methods. These properties include solubility, melting point, boiling point, and partition coefficient .Aplicaciones Científicas De Investigación
1. Unusual Transformations into Hydroperoxyethyl Pyrazoles
3-Cyano- and 3-(alkoxycarbonyl)spiro[2-pyrazoline-5,1’-cyclopropane] undergo unusual transformations into 3(5)-substituted 5(3)-(2-hydroperoxyethyl)pyrazoles in the presence of atmospheric oxygen. The study explores the conditions for forming hydroperoxides and their conversion into (2-hydroxyethyl)pyrazoles or the corresponding nitrates under the influence of nitrosating agents (Kostyuchenko et al., 2005).
2. Synthesis of New 3H-Pyrazoles and Cyclopropenyl Alcohols
The regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols leads to the formation of 3H-pyrazoles and, upon photolysis, α- and β-dimethylcyclopropenyl alcohols. The study provides insights into the formation of a tetrasubstituted 3H-pyrazole from HC≡CCH2OH and 2-diazopropane, suggesting an initial 1,3-dipolar cycloadduct intermediate (Hamdi et al., 2005).
3. Synthesis of Pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones
An efficient synthesis method for various pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones is described, involving the reaction of 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones with different o-halopyridinecarbonyl chlorides or 3-chloroquinoline-2-carbonyl chloride. This study highlights the transformation of 4-(3-chloroisonicotinoyl)-1H-pyrazol-5-ols into corresponding tricycles (Eller et al., 2006).
Safety and Hazards
Direcciones Futuras
Future research on “3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol” could involve synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activity. This could provide valuable information for the development of new pharmaceuticals or materials .
Propiedades
IUPAC Name |
5-cyclopropyl-2-(2-hydroxyethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-4-3-10-8(12)5-7(9-10)6-1-2-6/h5-6,9,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZAPKVBRJAULK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Cyclopentylmethyl)azetidin-3-yl]methanol](/img/structure/B1467179.png)




![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)
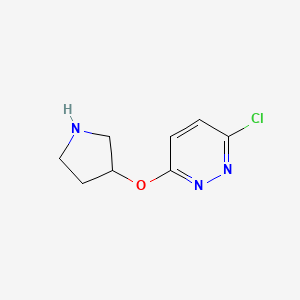
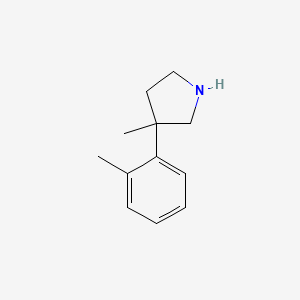
![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)
![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)


